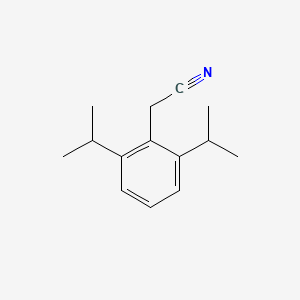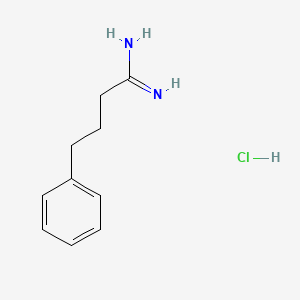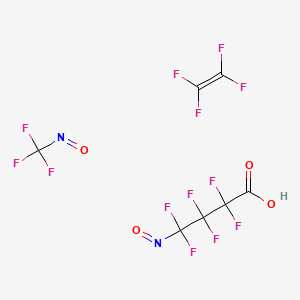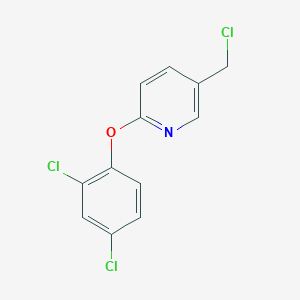
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid is an aromatic sulfonic acid derivative. This compound is characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring, along with a sulfonic acid group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-4-(trifluoromethyl)benzenesulfonic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of new functional groups replacing the chloro or trifluoromethyl groups.
科学的研究の応用
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance lipophilicity, facilitating membrane penetration. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity.
類似化合物との比較
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-3-(trifluoromethyl)benzoic acid
Comparison:
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring, affecting its electronic properties and reactivity.
- 2-Amino-5-chloro-3-methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
- 2-Amino-5-chloro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group, influencing its acidity and solubility.
The unique combination of functional groups in 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid makes it a versatile compound with distinct chemical properties and a wide range of applications.
特性
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-3-1-4(7(9,10)11)6(12)5(2-3)16(13,14)15/h1-2H,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIOHJJKYYDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)S(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)


